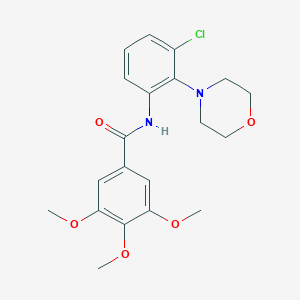![molecular formula C15H7F4IN2O B244428 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B244428.png)
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which work by blocking the activity of specific enzymes involved in cell growth and division.
Mécanisme D'action
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide works by inhibiting the activity of specific enzymes known as Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These enzymes are involved in the signaling pathways that regulate cell growth and division, and their inhibition can lead to the death of cancer cells.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. It has also been shown to be well-tolerated in preclinical models, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is its specificity for BTK and ITK, which makes it a potentially safer and more effective alternative to other kinase inhibitors that target multiple enzymes. However, like all experimental drugs, 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has certain limitations that must be taken into account. For example, its efficacy may vary depending on the type of cancer being treated, and it may have off-target effects that could lead to unwanted side effects.
Orientations Futures
There are several potential future directions for the development of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide as a cancer therapy. One possibility is to combine it with other drugs that target different signaling pathways, in order to enhance its anti-cancer activity. Another direction is to explore its use in combination with immunotherapy, which could help to boost the immune system's ability to fight cancer. Additionally, further research is needed to better understand the molecular mechanisms underlying 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide's anti-cancer effects, which could lead to the development of more effective and targeted therapies.
Méthodes De Synthèse
The synthesis of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide involves a series of complex chemical reactions that require specialized equipment and expertise. The process begins with the preparation of the starting materials, which are then subjected to a series of chemical reactions to produce the final product. The synthesis of 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a challenging process that requires careful optimization of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, 4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been shown to be effective against various types of lymphoma, leukemia, and solid tumors, including those that are resistant to conventional chemotherapy.
Propriétés
Formule moléculaire |
C15H7F4IN2O |
|---|---|
Poids moléculaire |
434.13 g/mol |
Nom IUPAC |
4-cyano-2-fluoro-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C15H7F4IN2O/c16-12-5-8(7-21)1-3-10(12)14(23)22-13-4-2-9(20)6-11(13)15(17,18)19/h1-6H,(H,22,23) |
Clé InChI |
LLPRDXJNNKUFFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244345.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244363.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]butanamide](/img/structure/B244366.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-1-naphthamide](/img/structure/B244367.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-naphthamide](/img/structure/B244368.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B244371.png)